Jacaric acid

Description

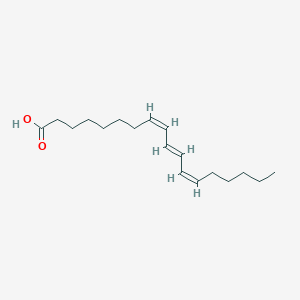

has antineoplastic activity; a conjugated fatty acid isolated from jacaranda seed oil; 18:3(8c,10t,12c)

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8Z,10E,12Z)-octadeca-8,10,12-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-11H,2-5,12-17H2,1H3,(H,19,20)/b7-6-,9-8+,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGMPXYVZZCNDQ-KDQYYBQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\C=C/CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027545 | |

| Record name | (8Z,10E,12Z)-8,10,12-Octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28872-28-8 | |

| Record name | Jacaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28872-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jacaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028872288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8Z,10E,12Z)-8,10,12-Octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JACARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APY53D8J4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Jacaric Acid: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacaric acid, a conjugated linolenic acid isomer found in the seeds of the Jacaranda mimosifolia plant, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, focusing on its anti-cancer, immunomodulatory, and metabolic effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to serve as a valuable resource for researchers and professionals in drug development.

Anti-Cancer Activities

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, with a notable selectivity for cancer cells over normal cells.[1] Its primary anti-cancer mechanisms involve the induction of cell cycle arrest, apoptosis, and ferroptosis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cells, including leukemia, prostate, and breast cancer.[1][2][3][4] The apoptotic cascade is initiated through both intrinsic and extrinsic pathways.

-

Intrinsic Pathway: this compound treatment leads to an increase in intracellular reactive oxygen species (ROS), which in turn triggers mitochondrial membrane depolarization.[2][3] This is accompanied by the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[2][3]

-

Extrinsic Pathway: In certain cancer cell lines, such as hormone-dependent prostate cancer cells (LNCaP), this compound activates the extrinsic apoptotic pathway. This involves the upregulation of Death Receptor 5 (DR5) and subsequent cleavage of caspase-8 and PARP-1.[1][5]

The activation of these pathways culminates in the activation of executioner caspases, such as caspase-3 and -9, leading to DNA fragmentation and programmed cell death.[1][2]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in cancer cells like murine macrophage-like leukemia PU5-1.8 cells and human eosinophilic leukemia EoL-1 cells.[2] This arrest is mediated by the modulation of key cell cycle regulatory proteins. Specifically, this compound treatment leads to a decrease in the expression of cyclin-dependent kinase 2 (CDK2) and cyclin E, proteins essential for the G1/S phase transition.[2] Concurrently, an increase in the expression of cell cycle inhibitors p21 and p27 has been observed.[2]

Induction of Ferroptosis

Recent studies have highlighted a novel anti-cancer mechanism of this compound: the induction of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[4] this compound integrates into the cell membranes of breast cancer cells, making them more susceptible to oxidation.[4] This process is enhanced when combined with ferroptosis-inducing agents like RSL3, which inhibits the glutathione peroxidase 4 (GPX4) enzyme.[4]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of this compound has been quantified in various cancer cell lines, with IC50 values indicating its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PU5-1.8 | Murine Macrophage-like Leukemia | 6 | [2] |

| LNCaP | Human Prostate Cancer (hormone-dependent) | 2.2 | [5] |

| PC-3 | Human Prostate Cancer (hormone-independent) | 11.8 | [5] |

| DLD-1 | Human Colon Adenocarcinoma | Not specified, but potent | [6] |

| EoL-1 | Human Eosinophilic Leukemia | Not specified, but potent |

Immunomodulatory and Anti-Allergic Activities

This compound exhibits significant immunomodulatory properties, influencing the function of key immune cells such as macrophages and mast cells.

Macrophage Activation

This compound can activate murine peritoneal macrophages, enhancing their endocytic activity and increasing the production of superoxide anions.[7] It also stimulates the secretion of pro-inflammatory cytokines, including interferon-γ (IFN-γ), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α), and upregulates the expression of inducible nitric oxide synthase (iNOS).[5][7] These actions suggest that this compound can act as an immunopotentiator.[7]

Anti-Allergic Effects on Mast Cells

In contrast to its effects on macrophages, this compound demonstrates anti-allergic properties by suppressing the activation of human mast cells.[8] Pre-treatment with this compound reduces the secretion of inflammatory mediators like β-N-acetylglucosaminidase and tryptase from activated mast cells.[8] Furthermore, it decreases the production of T helper 2 (Th2) cytokines, such as interleukin-4 (IL-4) and interleukin-13 (IL-13).[8] This anti-allergic response is also associated with the downregulation of matrix metalloproteinase-2 (MMP-2) and MMP-9 and the upregulation of their inhibitor, tissue inhibitor of metalloproteinase-1 (TIMP-1).[8]

Metabolic Regulation

This compound has been shown to influence lipid metabolism, primarily through its effect on the enzyme stearoyl-CoA desaturase (SCD).

Inhibition of Stearoyl-CoA Desaturase (SCD)

In vivo studies in mice have demonstrated that dietary supplementation with this compound leads to a decrease in the expression of SCD-1 mRNA in the liver and white adipose tissue.[9] SCD is a key enzyme in the biosynthesis of monounsaturated fatty acids from saturated fatty acids. By inhibiting SCD activity, this compound alters the fatty acid composition in tissues, leading to an increase in saturated fatty acids and a decrease in monounsaturated fatty acids.[9] This inhibitory effect on SCD suggests a potential role for this compound in the prevention of obesity and diabetes.[9]

Signaling Pathways and Experimental Workflows

Visualizing Biological Pathways

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the biological activities of this compound.

Caption: this compound-induced apoptosis signaling pathways.

Caption: this compound-induced G0/G1 cell cycle arrest.

Caption: Experimental workflow for apoptosis assessment.

Detailed Experimental Methodologies

The following protocols are generalized methodologies for key experiments cited in the study of this compound's biological activities. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., ethanol) for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

-

Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining

-

Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis and harvest.

-

Staining: Wash the cells with cold PBS and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.

-

Probe Loading: Wash the cells with a serum-free medium and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or dihydroethidium (DHE) for 30 minutes at 37°C to detect hydrogen peroxide and superoxide, respectively.

-

Fluorescence Measurement: After incubation, wash the cells to remove the excess probe and measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer at the appropriate excitation/emission wavelengths (e.g., 485/535 nm for DCF).

Western Blot Analysis

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., CDK2, Cyclin E, Bcl-2, Bax, caspases) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.

Conclusion

This compound is a promising natural compound with a multifaceted biological profile. Its potent anti-cancer activities, mediated through the induction of apoptosis, cell cycle arrest, and ferroptosis, make it a strong candidate for further investigation in oncology. Furthermore, its immunomodulatory and anti-allergic effects, along with its ability to regulate lipid metabolism, suggest broader therapeutic potential. The detailed methodologies and pathway visualizations provided in this guide are intended to facilitate further research and development of this compound as a potential therapeutic agent.

References

- 1. horticulture.wisc.edu [horticulture.wisc.edu]

- 2. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matrix metalloproteinase profiling and their roles in disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07005G [pubs.rsc.org]

- 4. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]

- 5. Methods for Analysis of Matrix Metalloproteinase Regulation of Neutrophil-Endothelial Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. repository.usfca.edu [repository.usfca.edu]

- 9. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Jacaric Acid: Natural Sources and Extraction for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide on the natural sources, extraction, and purification of Jacaric acid, a conjugated linolenic acid of significant interest to researchers, scientists, and drug development professionals. This document outlines the primary botanical origin of this compound, details various extraction methodologies, and presents available quantitative data to inform laboratory and industrial processes.

Executive Summary

This compound ((8Z,10E,12Z)-octadeca-8,10,12-trienoic acid) is a polyunsaturated fatty acid that has garnered attention for its potential therapeutic properties. As a conjugated linolenic acid (CLNA), its unique chemical structure contributes to its biological activities, making it a valuable compound for scientific investigation. The primary natural source of this compound is the seed oil of the Jacaranda mimosifolia tree. This guide details the composition of this source and explores various methods for its extraction and purification, providing a comparative overview of their principles and potential efficiencies.

Natural Sources of this compound

The most significant and well-documented natural source of this compound is the seed of the Blue Jacaranda tree, Jacaranda mimosifolia. The oil extracted from these seeds is exceptionally rich in this specific conjugated linolenic acid isomer.

Table 1: Primary Natural Source and this compound Content

| Botanical Source | Family | Plant Part | This compound Content in Oil | Reference(s) |

| Jacaranda mimosifolia | Bignoniaceae | Seeds | ~32-36% | [1][2] |

While other conjugated linolenic acids are found in various plant-based oils, such as punicic acid in pomegranate seed oil, specific and significant natural sources of this compound beyond Jacaranda mimosifolia are not well-documented in current scientific literature.

Extraction Methodologies

The extraction of this compound from Jacaranda mimosifolia seeds primarily involves the isolation of the seed oil, followed by the purification of the target fatty acid. Several methods can be employed for the initial oil extraction, each with its own set of advantages and disadvantages in terms of yield, purity, cost, and environmental impact.

Conventional Extraction Methods

Solvent extraction is a widely used method for obtaining oils from seeds. It involves the use of an organic solvent to dissolve the lipids from the plant material.

Experimental Protocol: General Solvent Extraction

-

Preparation of Plant Material: Jacaranda mimosifolia seeds are dried to a moisture content of 5-10% and then ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered seed material is mixed with a suitable solvent (e.g., n-hexane, petroleum ether, or ethanol) in a defined solid-to-solvent ratio (e.g., 1:5 to 1:10 w/v).

-

Agitation and Incubation: The mixture is agitated for a specified period (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature to just below the solvent's boiling point) to allow for the dissolution of the oil.

-

Separation: The mixture is filtered or centrifuged to separate the solid seed residue from the oil-laden solvent (miscella).

-

Solvent Removal: The solvent is evaporated from the miscella using a rotary evaporator under reduced pressure to yield the crude seed oil.

Soxhlet extraction is a continuous solvent extraction method that can achieve high extraction efficiency with a smaller volume of solvent compared to simple maceration.

Experimental Protocol: Soxhlet Extraction

-

Preparation of Plant Material: As with solvent extraction, the seeds are dried and ground.

-

Apparatus Setup: A Soxhlet extractor is set up with a round-bottom flask containing the solvent, the thimble containing the powdered seeds, and a condenser.

-

Extraction Process: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips into the thimble containing the seed powder. The solvent fills the thimble and extracts the oil. Once the thimble is full, the solvent and dissolved oil are siphoned back into the round-bottom flask.

-

Duration: This cycle is repeated for a set duration (e.g., 4-8 hours) until complete extraction is achieved.

-

Solvent Removal: The solvent is then removed from the extracted oil using a rotary evaporator.

Modern Extraction Techniques

Modern extraction techniques offer potential improvements in terms of efficiency, selectivity, and reduced environmental impact.

Supercritical fluid extraction, most commonly using carbon dioxide (CO2), is a green technology that offers high selectivity and yields a solvent-free extract.

Experimental Protocol: Supercritical CO2 Extraction

-

Preparation of Plant Material: The seeds are dried and ground.

-

SFE System: The ground material is packed into an extraction vessel.

-

Extraction Parameters: Supercritical CO2 is passed through the vessel at a controlled temperature and pressure (e.g., 40-60°C and 200-400 bar). The density and solvating power of the supercritical fluid are manipulated by adjusting these parameters.

-

Separation: The CO2 containing the dissolved oil is depressurized in a separator, causing the oil to precipitate out, while the CO2 is recycled.

-

Collection: The crude oil is collected from the separator.

Ultrasound-assisted extraction utilizes the energy of ultrasonic waves to enhance the extraction process by disrupting cell walls and improving mass transfer.[3][4]

Experimental Protocol: Ultrasound-Assisted Extraction

-

Preparation of Plant Material: The seeds are dried and ground.

-

Extraction Mixture: The ground material is suspended in a solvent in an extraction vessel.

-

Ultrasonication: An ultrasonic probe or bath is used to apply ultrasonic waves (e.g., 20-40 kHz) to the mixture for a specific duration (e.g., 15-60 minutes).

-

Separation and Solvent Removal: The subsequent steps of filtration/centrifugation and solvent evaporation are the same as in conventional solvent extraction.

Microwave-assisted extraction uses microwave energy to heat the solvent and the plant material, leading to a more rapid and efficient extraction.

Experimental Protocol: Microwave-Assisted Extraction

-

Preparation of Plant Material: The seeds are dried and ground.

-

Extraction Mixture: The ground material is mixed with a solvent in a microwave-transparent vessel.

-

Microwave Irradiation: The vessel is placed in a microwave extraction system, and microwave power is applied (e.g., 200-800 W) for a short duration (e.g., 5-30 minutes).

-

Separation and Solvent Removal: The mixture is then processed as in conventional solvent extraction to obtain the crude oil.

Table 2: Comparison of this compound Extraction Methods

| Extraction Method | Principle | Advantages | Disadvantages |

| Solvent Extraction | Dissolution of lipids in an organic solvent. | Simple, low cost of equipment. | Use of potentially flammable and toxic solvents, lower efficiency than other methods. |

| Soxhlet Extraction | Continuous solvent extraction. | High extraction efficiency, requires less solvent than simple maceration. | Time-consuming, potential for thermal degradation of sensitive compounds. |

| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO2) as a solvent. | Environmentally friendly, high selectivity, solvent-free product. | High initial equipment cost, may require optimization of pressure and temperature. |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance extraction. | Reduced extraction time and solvent consumption, improved yield.[3][4] | Potential for localized heating, equipment cost. |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy for rapid heating. | Very short extraction times, reduced solvent usage, higher yields. | Requires specialized equipment, potential for thermal degradation if not controlled. |

Purification of this compound

Once the crude oil is extracted, further purification is necessary to isolate this compound from other fatty acids and lipids.

Saponification and Fatty Acid Methyl Ester (FAME) Preparation

For analytical purposes and for obtaining the free fatty acid or its methyl ester, the crude oil is typically saponified.

Experimental Protocol: Saponification and FAME Preparation

-

Saponification: The crude oil is refluxed with an alcoholic solution of a strong base (e.g., potassium hydroxide in ethanol) to hydrolyze the triglycerides into glycerol and fatty acid salts.

-

Acidification: The mixture is then acidified (e.g., with hydrochloric acid) to protonate the fatty acid salts and yield free fatty acids (FFAs).

-

Extraction of FFAs: The FFAs are extracted from the aqueous mixture using a non-polar solvent like hexane or diethyl ether.

-

Methylation (for FAMEs): For analysis by gas chromatography, the FFAs are often converted to their more volatile fatty acid methyl esters (FAMEs) by reacting them with methanol in the presence of an acid catalyst (e.g., BF3 or H2SO4).

Chromatographic Purification

Chromatography is the most effective method for isolating this compound to a high degree of purity.

Argentation chromatography, which utilizes the affinity of silver ions for the double bonds in unsaturated fatty acids, is a powerful technique for separating fatty acids based on the number, geometry, and position of their double bonds.[5][6][7][8][9]

Experimental Protocol: Argentation Column Chromatography

-

Stationary Phase Preparation: A silica gel stationary phase is impregnated with a solution of silver nitrate.

-

Column Packing: The silver ion-impregnated silica gel is packed into a chromatography column.

-

Sample Loading: The free fatty acid or FAME mixture is dissolved in a non-polar solvent and loaded onto the column.

-

Elution: A gradient of increasingly polar solvents (e.g., hexane with increasing proportions of diethyl ether or acetone) is used to elute the fatty acids. Saturated fatty acids will elute first, followed by monounsaturated, and then polyunsaturated fatty acids. The conjugated triene system of this compound will have a strong interaction with the silver ions, allowing for its separation from other fatty acids.

-

Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by TLC or GC) to identify those containing pure this compound.

High-performance liquid chromatography, particularly in the reversed-phase mode, can be used for the purification of this compound.

Experimental Protocol: Preparative Reversed-Phase HPLC

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of an acid (e.g., acetic acid or formic acid) to ensure the fatty acids are in their protonated form.

-

Detection: A UV detector set to the characteristic absorbance wavelength of the conjugated triene system of this compound (around 270 nm) is used for detection.

-

Injection and Fraction Collection: The sample is injected onto the column, and the fraction corresponding to the this compound peak is collected.

-

Solvent Removal: The solvent is evaporated from the collected fraction to yield the purified this compound.

Quantitative Analysis

The quantification of this compound in extracts and purified samples is typically performed using gas chromatography with a flame ionization detector (GC-FID).

Experimental Protocol: GC-FID Analysis

-

Sample Preparation: The oil or fatty acid sample is converted to its fatty acid methyl ester (FAME) as described in section 4.1.

-

GC System: A gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., a polar column like a DB-FFAP or a similar phase) is used.

-

Chromatographic Conditions: The oven temperature is programmed to ramp up to allow for the separation of the different FAMEs. The injector and detector temperatures are set appropriately.

-

Quantification: The peak corresponding to this compound methyl ester is identified by comparison with a standard. The concentration is determined by comparing the peak area to that of an internal standard or by using an external calibration curve.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflows for the extraction and purification of this compound.

Caption: Generalized workflow for the extraction of crude oil from Jacaranda mimosifolia seeds.

Caption: General workflow for the purification of this compound from crude Jacaranda seed oil.

Conclusion

Jacaranda mimosifolia seed oil stands out as the most prominent natural source of this compound. The extraction of this valuable compound can be achieved through a variety of conventional and modern techniques, with the choice of method depending on the desired scale, efficiency, and environmental considerations. Subsequent purification, primarily through chromatographic methods like argentation chromatography and HPLC, is essential for obtaining high-purity this compound for research and development purposes. Further optimization of extraction and purification protocols specifically for this compound from Jacaranda mimosifolia will be beneficial for maximizing yield and purity for scientific and potential commercial applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. A review on application of ultrasound and ultrasound assisted technology for seed oil extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijcce.ac.ir [ijcce.ac.ir]

- 6. Argentation chromatography - Wikipedia [en.wikipedia.org]

- 7. Separations of lipids by silver ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Argentation chromatography for the separation of polycyclic aromatic compounds according to ring number - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Jacaric Acid: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacaric acid, a conjugated linolenic acid (CLNA) found in the seeds of plants from the Jacaranda genus, has garnered significant attention for its potent biological activities. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound. It further details its promising anticancer and immunomodulatory effects, focusing on the underlying molecular mechanisms, including the induction of apoptosis and cell cycle arrest. This document consolidates key quantitative data, provides detailed experimental protocols for its study, and visualizes associated cellular pathways to serve as a valuable resource for researchers in the fields of oncology, immunology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a polyunsaturated fatty acid with the IUPAC name (8Z,10E,12Z)-Octadeca-8,10,12-trienoic acid. It is a structural isomer of α-linolenic acid, characterized by a conjugated system of three double bonds.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | (8Z,10E,12Z)-Octadeca-8,10,12-trienoic acid | [1][4] |

| Synonyms | This compound, 8(Z),10(E),12(Z)-Octadecatrienoic Acid | [5] |

| Molecular Formula | C18H30O2 | [1][4] |

| Molar Mass | 278.436 g·mol−1 | [1] |

| Melting Point | 44 °C (111 °F; 317 K) | [1] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 100 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [5][6] |

| UV max (λmax) | 273, 284 nm | [6][7] |

| CAS Number | 28872-28-8 | [1][4] |

Biological Activities and Therapeutic Potential

This compound has demonstrated significant potential as a therapeutic agent, primarily due to its anticancer and immunomodulatory properties.

Anticancer Activity

This compound exhibits potent cytotoxic effects against a variety of cancer cell lines, while showing minimal toxicity to normal cells.[8][9] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][10][11]

Table 2: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 / GI50 | References |

| PC-3 | Prostate Cancer | 11.8 µM | [12] |

| LNCaP | Prostate Cancer | 2.2 µM | [12] |

| DLD-1 | Human Adenocarcinoma | Not specified, but potent | [8][10] |

| PU5-1.8 | Murine Macrophage-like Leukemia | Not specified, but potent | [8] |

| J774 A.1 | Murine Macrophage-like Leukemia | Not specified, but potent | [8] |

| P388D1 | Murine Macrophage-like Leukemia | Not specified, but potent | [8] |

| EoL-1 | Human Eosinophilic Leukemia | Not specified, but potent | [11] |

| Various Cancer Cell Lines | - | 1-5 µM | [5][6][13] |

This compound induces apoptosis through both intrinsic and extrinsic pathways.[9][12] In hormone-dependent prostate cancer cells (LNCaP), it activates both pathways, leading to the cleavage of PARP and caspases-3, -8, and -9, and modulates the expression of Bcl-2 family proteins.[9][12] In hormone-independent prostate cancer cells (PC-3), it primarily activates the intrinsic pathway.[9][12] Furthermore, this compound has been shown to induce apoptosis in human adenocarcinoma DLD-1 cells via lipid peroxidation.[10] In murine leukemia cells, this compound triggers G0/G1 cell cycle arrest and apoptosis, associated with an increase in reactive oxygen species (ROS) production, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[8][14]

Recent studies have also highlighted that this compound can induce ferroptosis, a form of iron-dependent programmed cell death, in breast cancer cells, particularly in the aggressive triple-negative subtype.[15]

Immunomodulatory Activity

This compound has been shown to possess immunomodulatory properties, particularly in activating macrophages.[2][12] It can enhance the secretion of cytokines such as IFN-γ, IL-1β, and TNF-α, and increase the endocytic and cytostatic activity of murine peritoneal macrophages.[2][12]

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound are mediated through the modulation of key signaling pathways involved in cell survival and death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.

Extraction and Purification of this compound from Jacaranda mimosifolia Seeds

This protocol describes a plausible method for the extraction and purification of this compound from Jacaranda mimosifolia seeds based on established lipid chemistry techniques.

-

Seed Preparation: Dry Jacaranda mimosifolia seeds are finely ground to increase the surface area for extraction.

-

Oil Extraction (Soxhlet): The ground seed material is placed in a thimble and extracted with n-hexane using a Soxhlet apparatus for 6-8 hours.

-

Solvent Removal: The n-hexane is removed from the extract using a rotary evaporator to yield the crude seed oil.

-

Saponification: The crude oil is saponified by refluxing with an excess of 1 M NaOH in 95% ethanol for 1-2 hours to convert triglycerides into fatty acid salts.

-

Liberation of Free Fatty Acids: After cooling, the reaction mixture is acidified to a pH of 1-2 with 6 M HCl to protonate the fatty acid salts, yielding free fatty acids.

-

Extraction of Free Fatty Acids: The free fatty acids are extracted from the aqueous solution using n-hexane. The organic layer is washed with distilled water until neutral.

-

Urea Complexation: The extracted free fatty acids are dissolved in methanol and mixed with a saturated solution of urea in methanol at 60-70°C. The solution is slowly cooled to a low temperature (e.g., -10 to -20°C) and left to crystallize for 12-24 hours. Saturated and monounsaturated fatty acids will form inclusion complexes with urea and precipitate, while polyunsaturated fatty acids like this compound will remain in the filtrate.

-

Isolation of Unsaturated Fatty Acids: The mixture is filtered to separate the urea-fatty acid crystals from the filtrate containing the enriched this compound.

-

Purification: The filtrate is diluted with water, acidified with HCl, and the this compound is extracted with n-hexane. The organic phase is washed with water and dried over anhydrous sodium sulfate.

-

Final Product: The solvent is removed by rotary evaporation to yield purified this compound. Purity can be assessed by GC-MS analysis.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like ethanol or DMSO, with the final solvent concentration kept below 0.1%) for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

Western Blot Analysis for Apoptosis-Related Proteins

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Antitumor Activity in a Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ DLD-1 cells) into the flank of each mouse.

-

Treatment: Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups. Administer this compound orally (e.g., by gavage) at a specified dose (e.g., 1 mg/day/mouse) for a defined period.[12] The this compound can be formulated in a vehicle such as corn oil.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²)/2.

-

Endpoint: At the end of the study, sacrifice the mice, and excise and weigh the tumors.

Conclusion

This compound is a naturally occurring conjugated linolenic acid with a well-defined chemical structure and a range of interesting biological properties. Its potent anticancer activity, mediated through the induction of apoptosis and cell cycle arrest in various cancer cell lines, positions it as a promising candidate for further investigation in oncology. The immunomodulatory effects of this compound also warrant further exploration. The detailed experimental protocols provided in this guide are intended to facilitate continued research into the therapeutic potential of this fascinating molecule, ultimately paving the way for its potential development as a novel therapeutic agent.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. US6664405B2 - Method for isolating high-purified unsaturated fatty acids using crystallization - Google Patents [patents.google.com]

- 3. Short‐chain fatty acid delivery: assessing exogenous administration of the microbiome metabolite acetate in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acids inhibit anticancer effects of 5-fluorouracil in mouse cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. scribd.com [scribd.com]

- 10. Frontiers | Dietary oleic acid contributes to the regulation of food intake through the synthesis of intestinal oleoylethanolamide [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. sphinxsai.com [sphinxsai.com]

- 13. google.com [google.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. rjptonline.org [rjptonline.org]

The Immunomodulatory Landscape of Jacaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaric acid, an isomer of conjugated linolenic acid (CLNA), is a polyunsaturated fatty acid found in the seed oil of the Jacaranda mimosifolia plant. As a member of the conjugated fatty acid family, which includes the more extensively studied conjugated linoleic acids (CLAs), this compound is emerging as a potent immunomodulatory agent with pleiotropic effects on various immune cell types. Its ability to influence both innate and adaptive immune responses, coupled with a favorable cytotoxicity profile against normal cells, positions it as a compelling candidate for further investigation in the context of inflammatory disorders, allergic reactions, and oncology. This technical guide provides an in-depth analysis of the current scientific literature on the immunomodulatory effects of this compound, with a focus on its cellular mechanisms, relevant signaling pathways, and quantitative effects.

Effects on Macrophage Function and Activation

Macrophages, as key players in the innate immune system, are significantly influenced by this compound. In vitro studies using murine peritoneal macrophages have demonstrated that this compound acts as an immunopotentiator, enhancing their effector functions without inducing significant cytotoxicity.[1][2]

Enhancement of Macrophage Effector Functions

This compound has been shown to bolster several key functions of macrophages:

-

Cytostatic Activity: Treatment with this compound markedly increases the ability of macrophages to inhibit the proliferation of tumor cells, specifically T-cell lymphoma MBL-2 cells.[2][3] This effect is observed in a concentration-dependent manner and is more pronounced with direct cell-to-cell contact.[4]

-

Endocytosis and Phagocytosis: The endocytic activity of macrophages is enhanced by this compound treatment.[2][3] This suggests an increased capacity for clearing pathogens and cellular debris.

-

Reactive Oxygen and Nitrogen Species Production: this compound elevates the intracellular production of superoxide anion, a key reactive oxygen species (ROS) involved in pathogen killing.[2][3] Furthermore, it increases the production of nitric oxide (NO), a critical signaling molecule and antimicrobial agent, which is accompanied by an upregulation of inducible nitric oxide synthase (iNOS) protein expression.[3][5]

Modulation of Cytokine Profile

A pivotal aspect of this compound's immunomodulatory role is its capacity to alter the cytokine secretion profile of macrophages. Treatment of murine peritoneal macrophages with this compound leads to a significant, concentration-dependent increase in the secretion of pro-inflammatory cytokines, including:

This shift towards a pro-inflammatory phenotype suggests that this compound can prime the innate immune system to mount a more robust response against pathogens and malignant cells.[3]

Anti-Allergic Effects via Mast Cell Modulation

In contrast to its pro-inflammatory effects on macrophages, this compound exhibits potent anti-allergic properties by modulating the activity of mast cells. Studies on the human mast cell line-1 (HMC-1) reveal that this compound can alleviate allergic responses at concentrations that are non-toxic to the cells.[1][6]

Inhibition of Mast Cell Degranulation and Mediator Release

Pre-treatment with this compound significantly reduces the secretion of key inflammatory mediators from activated mast cells, including:

This indicates an inhibitory effect on mast cell degranulation, a critical event in the initiation of allergic reactions.

Suppression of Th2 Cytokines and MMPs

This compound also modulates the production of cytokines and enzymes involved in the allergic cascade:

-

Th2 Cytokine Reduction: It significantly decreases the secretion of T helper 2 (Th2) cytokines, namely Interleukin-4 (IL-4) and Interleukin-13 (IL-13) , which are central to the pathogenesis of allergic diseases.[1][6]

-

MMP Regulation: The expression of matrix metalloproteinase-2 (MMP-2) and MMP-9 is downregulated, while the expression of their endogenous inhibitor, tissue inhibitor of metalloproteinase-1 (TIMP-1), is upregulated.[6] This suggests a role in mitigating the tissue remodeling associated with chronic allergic inflammation.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative data from key in vitro studies on this compound.

Table 1: Effect of this compound on Macrophage Cytokine Secretion

| Cytokine | Cell Type | This compound Conc. (µM) | Treatment Conditions | Fold Increase (approx.) | Reference |

| IFN-γ | Murine Peritoneal Macrophages | 50 | + LPS (60 ng/ml), 72h | 1.5 | [3] |

| 100 | + LPS (60 ng/ml), 72h | 2.5 | [3] | ||

| IL-1β | Murine Peritoneal Macrophages | 50 | + LPS (60 ng/ml), 72h | 1.8 | [3] |

| 100 | + LPS (60 ng/ml), 72h | 3.0 | [3] | ||

| TNF-α | Murine Peritoneal Macrophages | 50 | + LPS (60 ng/ml), 72h | 1.7 | [3] |

| 100 | + LPS (60 ng/ml), 72h | 2.8 | [3] |

Table 2: Effect of this compound on Mast Cell Mediator and Cytokine Secretion

| Mediator/Cytokine | Cell Type | This compound Conc. (µM) | Treatment Conditions | % Reduction (approx.) | Reference |

| β-N-acetylglucosaminidase | HMC-1 | 4 | 72h pre-treatment, then Iono/PMA activation | 35% | [1] |

| Tryptase | HMC-1 | 4 | 72h pre-treatment, then Iono/PMA activation | 40% | [1] |

| IL-4 | HMC-1 | 4 | 72h pre-treatment, then Iono/PMA activation | 50% | [1] |

| IL-13 | HMC-1 | 4 | 72h pre-treatment, then Iono/PMA activation | 60% | [1] |

Signaling Pathways in this compound-Mediated Immunomodulation

While the precise signaling pathways governed by this compound are still under active investigation, the observed effects on immune cells allow for the formulation of hypothetical models based on known immunological signaling cascades.

Proposed Pro-Inflammatory Signaling in Macrophages

The increased production of TNF-α, IL-1β, and iNOS in macrophages strongly suggests the involvement of key pro-inflammatory transcription factors. It is plausible that this compound activates pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, which are central regulators of inflammatory gene expression.[7][8][9] Furthermore, given the known effects of other conjugated fatty acids, the activation of Peroxisome Proliferator-Activated Receptors (PPARs) , particularly PPARγ, may also play a role, potentially in modulating phagocytosis and lipid metabolism within the macrophage.[4][10] However, direct evidence for this compound's interaction with these pathways is currently lacking and awaits further research.

Figure 1: Hypothetical signaling cascade for this compound in macrophages.

Proposed Anti-Allergic Signaling in Mast Cells

In mast cells, this compound's inhibitory effects on degranulation and Th2 cytokine production suggest a different mode of action. It may interfere with the signaling cascade initiated by the high-affinity IgE receptor (FcεRI). This could involve the inhibition of key downstream signaling molecules such as spleen tyrosine kinase (Syk) or the modulation of intracellular calcium levels, which are critical for degranulation.[11][12] The suppression of IL-4 and IL-13 could be mediated by the inhibition of transcription factors like GATA3 or NFAT. Further research is required to elucidate these specific molecular targets.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound's immunomodulatory effects.

Macrophage Cytostatic Activity Assay

-

Objective: To determine the ability of this compound-treated macrophages to inhibit tumor cell proliferation.

-

Methodology:

-

Macrophage Preparation: Thioglycollate-elicited murine peritoneal macrophages are harvested and seeded in 96-well plates.

-

Treatment: Macrophages are pre-treated with varying concentrations of this compound (e.g., 50 or 100 µM) with or without LPS (60 ng/ml) for 72 hours at 37°C. Control cells are treated with the vehicle (e.g., 0.1% ethanol).

-

Co-culture: After pre-treatment, the macrophages are washed and co-cultured with MBL-2 T-cell lymphoma cells for 48 hours.

-

Proliferation Measurement: Tumor cell proliferation is quantified using the CyQuant® NF Cell Proliferation Assay Kit, which measures cellular DNA content via a fluorescent dye.[3] Fluorescence is read using a microplate reader.

-

Data Analysis: The percentage inhibition of cell proliferation is calculated relative to control cultures.

-

Figure 2: Workflow for macrophage cytostatic activity assay.

Macrophage Endocytosis Assay

-

Objective: To quantify the endocytic capacity of this compound-treated macrophages.

-

Methodology:

-

Cell Preparation and Treatment: Macrophages are prepared and treated with this compound as described in section 5.1.

-

Endocytosis Induction: After treatment, cells are incubated with FITC-conjugated albumin in fresh medium for 6 hours at 37°C in the dark.

-

Flow Cytometry: Cells are harvested, washed, and the uptake of FITC-albumin is analyzed by flow cytometry.[3]

-

Data Analysis: The mean fluorescence intensity (MFI) is used as a measure of endocytic activity.

-

Cytokine Quantification by ELISA

-

Objective: To measure the concentration of cytokines secreted by treated immune cells.

-

Methodology:

-

Cell Culture and Treatment: Macrophages or mast cells are cultured and treated with this compound under specified conditions.

-

Supernatant Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove cellular debris.

-

ELISA Procedure: The concentration of specific cytokines (e.g., TNF-α, IL-1β, IFN-γ, IL-4, IL-13) in the supernatant is determined using commercially available sandwich ELISA kits according to the manufacturer's instructions.[1][3] This typically involves incubating the supernatant in antibody-coated plates, followed by the addition of a detection antibody and a substrate for colorimetric or chemiluminescent detection.

-

Data Analysis: A standard curve is generated using recombinant cytokines of known concentrations to quantify the amount of cytokine in the samples.

-

Conclusion and Future Directions

This compound demonstrates a dual immunomodulatory capacity, acting as a pro-inflammatory activator of macrophages and a potent anti-allergic agent through the suppression of mast cell activity. This functional dichotomy makes it a particularly interesting molecule for therapeutic development. Its ability to enhance the tumor-killing capacity of macrophages suggests potential applications in immuno-oncology, while its mast cell-stabilizing properties are promising for the treatment of allergic diseases.

Future research should focus on several key areas:

-

Elucidation of Molecular Mechanisms: In-depth studies are critically needed to identify the specific receptors and delineate the intracellular signaling pathways (e.g., NF-κB, MAPKs, PPARs) that mediate the effects of this compound in different immune cells.

-

In Vivo Studies: The majority of current data is from in vitro experiments. In vivo studies in animal models of inflammation, allergy, and cancer are essential to validate the therapeutic potential of this compound and to assess its bioavailability, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship: Investigating other CLNA isomers will help to understand the structural requirements for specific immunomodulatory activities and could lead to the design of more potent and selective analogs.

References

- 1. Anti-allergic effect of the naturally-occurring conjugated linolenic acid isomer, this compound, on the activated human mast cell line-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Immunomodulatory Activity of this compound, a Conjugated Linolenic Acid Isomer, on Murine Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Immunomodulatory Activity of this compound, a Conjugated Linolenic Acid Isomer, on Murine Peritoneal Macrophages | PLOS One [journals.plos.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-allergic effect of the naturally-occurring conjugated linolenic acid isomer, this compound, on the activated human mast cell line-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of short chain fatty acids in IFN-gamma-stimulated RAW 264.7 murine macrophage cells: involvement of NF-kappaB and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lobaric Acid Inhibits VCAM-1 Expression in TNF-α-Stimulated Vascular Smooth Muscle Cells via Modulation of NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Control of macrophage activation and function by PPARs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ursolic acid inhibits FcεRI-mediated mast cell activation and allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carnosic acid inhibits secretion of allergic inflammatory mediators in IgE-activated mast cells via direct regulation of Syk activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Conversion of Jacaric Acid to Conjugated Linoleic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaric acid (8c, 10t, 12c-octadecatrienoic acid), a conjugated linolenic acid (CLnA) found in the seeds of the Jacaranda mimosifolia plant, has garnered significant interest within the scientific community for its potential health benefits, including anti-tumor properties. A key aspect of its biological activity lies in its in vivo metabolism, where it is rapidly converted into a bioactive conjugated linoleic acid (CLA) isomer. This technical guide provides an in-depth overview of the in vivo metabolism of this compound to CLA, summarizing key quantitative data, detailing experimental protocols, and visualizing the metabolic and experimental workflows.

Metabolic Pathway of this compound

This compound undergoes a partial biohydrogenation process in vivo, where the cis double bond at the 12th carbon position is saturated. This conversion results in the formation of a specific CLA isomer, 8-cis, 10-trans-conjugated linoleic acid (8c,10t-CLA). This metabolic step is crucial as it transforms the dietary CLnA into a CLA isomer with known biological activities. While the specific enzyme responsible for this conversion in mammalian systems has not been definitively elucidated, it is hypothesized to be an NADPH-dependent reductase.

Metabolic conversion of this compound to 8c,10t-CLA.

Quantitative Data on this compound Metabolism

Studies in rodent models have demonstrated the conversion of this compound to CLA. The following tables summarize the key quantitative findings from available literature.

Table 1: Absorption and Conversion of this compound in Rat Lymph

| Fatty Acid | Amount Administered (μmol) | Amount Absorbed (μmol) | Absorption Rate (%) | Amount of Metabolite in Lymph (μmol) | Conversion Rate (%) |

| This compound | 20.5 | 16.5 | 80.5 | 2.9 | 17.6 |

Data synthesized from studies on the lymphatic absorption of this compound in rats.

Table 2: Fatty Acid Composition of Thoracic Duct Lymph After Jacaranda Oil Administration in Rats

| Fatty Acid | Percentage of Total Fatty Acids (%) |

| Palmitic acid (16:0) | 10.2 |

| Stearic acid (18:0) | 3.5 |

| Oleic acid (18:1 n-9) | 18.9 |

| Linoleic acid (18:2 n-6) | 25.6 |

| α-Linolenic acid (18:3 n-3) | 1.1 |

| This compound (18:3 c8,t10,c12) | 14.8 |

| 8c,10t-CLA (18:2) | 2.6 |

| Other fatty acids | 23.3 |

This table represents the fatty acid profile of lymph fluid, indicating the presence of both this compound and its metabolic product, 8c,10t-CLA.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of in vivo this compound metabolism.

Animal Model and Diet

-

Animals: Male Sprague-Dawley rats, 8 weeks old, are typically used.

-

Acclimatization: Animals are housed individually in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) and allowed to acclimatize for at least one week.

-

Diet: A standard AIN-93G diet is provided ad libitum. Prior to the experiment, animals are fasted for 24 hours with free access to water.

Thoracic Duct Cannulation

This surgical procedure is essential for collecting lymph fluid to study the absorption and metabolism of lipids.

Workflow for thoracic duct cannulation in rats.

-

Procedure:

-

Rats are anesthetized using isoflurane.

-

A midline abdominal incision is made to expose the abdominal aorta and vena cava.

-

The thoracic duct is identified as a thin, transparent vessel running alongside the aorta.

-

A small incision is made in the duct, and a polyvinyl chloride (PVC) catheter is inserted.

-

The catheter is secured in place with a suture.

-

The other end of the catheter is exteriorized through the back of the neck.

-

Lymph is collected into a tube containing an anticoagulant (e.g., EDTA) over a 24-hour period.

-

Lipid Extraction from Lymph

A modified Bligh and Dyer method is commonly employed for the extraction of total lipids from the collected lymph.

-

Reagents: Chloroform, Methanol, 0.9% NaCl solution.

-

Procedure:

-

To 1 mL of lymph, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

-

Vortex the mixture thoroughly for 1 minute.

-

Add 1.25 mL of chloroform and vortex again for 30 seconds.

-

Add 1.25 mL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.

-

The lower chloroform phase, containing the lipids, is carefully collected.

-

The solvent is evaporated under a stream of nitrogen gas.

-

Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the extracted lipids must be converted to their fatty acid methyl esters.

-

Reagents: 0.5 M KOH in methanol, 14% Boron trifluoride (BF3) in methanol, n-hexane.

-

Procedure:

-

The dried lipid extract is redissolved in 1 mL of 0.5 M KOH in methanol.

-

The mixture is heated at 100°C for 5 minutes.

-

After cooling, 2 mL of 14% BF3 in methanol is added, and the mixture is heated again at 100°C for 5 minutes.

-

After cooling to room temperature, 2 mL of n-hexane and 1 mL of saturated NaCl solution are added.

-

The mixture is vortexed, and the upper hexane layer containing the FAMEs is collected for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used to separate, identify, and quantify the individual fatty acid methyl esters.

Workflow for the analysis of FAMEs by GC-MS.

-

Typical GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890A GC system (or equivalent).

-

Column: SP-2560 capillary column (100 m x 0.25 mm i.d., 0.20 μm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 140°C for 5 minutes, then ramped to 240°C at 4°C/min and held for 20 minutes.

-

Mass Spectrometer: Agilent 5975C MSD (or equivalent).

-

Ionization Mode: Electron impact (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

-

Identification and Quantification: FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards. Quantification is performed by comparing the peak areas of the individual FAMEs with that of an internal standard.

Conclusion

The in vivo metabolism of this compound to 8c,10t-conjugated linoleic acid is a rapid and significant metabolic pathway. The experimental protocols detailed in this guide provide a framework for researchers to investigate the absorption, metabolism, and biological effects of this compound and other conjugated fatty acids. The quantitative data presented underscore the bioavailability of this compound and its conversion to a bioactive CLA isomer, which is fundamental to understanding its potential applications in drug development and functional foods. Further research is warranted to fully elucidate the enzymatic machinery responsible for this conversion and to explore the full spectrum of biological activities of the resulting 8c,10t-CLA.

The Impact of Jacaric Acid on Stearoyl-CoA Desaturase Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacaric acid (JA), a conjugated linolenic acid (CLnA) isomer, has garnered attention for its potential health benefits, including anti-obesity and anti-diabetic properties. A key mechanism underlying these effects is its ability to modulate lipid metabolism, centrally involving the enzyme stearoyl-CoA desaturase (SCD). This technical guide provides an in-depth analysis of the current scientific understanding of this compound's effect on SCD expression, consolidating quantitative data from pivotal studies, detailing experimental methodologies, and elucidating the putative signaling pathways involved.

Introduction to Stearoyl-CoA Desaturase (SCD)

Stearoyl-CoA desaturase is a critical enzyme in lipogenesis, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] The primary products, palmitoleoyl-CoA and oleoyl-CoA, are essential components of triglycerides, cholesterol esters, and membrane phospholipids. The ratio of SFAs to MUFAs is crucial for maintaining cellular membrane fluidity and is implicated in various metabolic diseases. Dysregulation of SCD activity is associated with obesity, diabetes, and cardiovascular disease, making it a compelling target for therapeutic intervention.

This compound's Inhibitory Effect on SCD Expression: Quantitative Evidence

In vivo studies have demonstrated the potent effect of this compound on the expression and activity of SCD, primarily in hepatic and adipose tissues. The primary evidence stems from a study by Shinohara et al. (2012), where ICR mice were orally administered this compound. The key quantitative findings from this research are summarized below.

Impact on Fatty Acid Composition

Oral administration of this compound (5 mg/day for 1 week) to ICR mice resulted in significant alterations in the fatty acid profiles of both liver and white adipose tissue (WAT). A notable trend was the increase in saturated fatty acids and a decrease in monounsaturated fatty acids.

Table 1: Effect of this compound on Fatty Acid Composition in Mouse Liver and White Adipose Tissue

| Fatty Acid | Liver (Control) | Liver (this compound) | White Adipose Tissue (Control) | White Adipose Tissue (this compound) |

| Palmitic acid (16:0) | 18.5 ± 0.5 | 20.1 ± 0.6 | 22.1 ± 0.4 | 23.5 ± 0.5 |

| Stearic acid (18:0) | 10.2 ± 0.3 | 11.5 ± 0.4 | 5.8 ± 0.2 | 6.7 ± 0.3 |

| Palmitoleic acid (16:1) | 5.2 ± 0.4 | 3.1 ± 0.3 | 8.9 ± 0.5 | 6.2 ± 0.4 |

| Oleic acid (18:1) | 35.1 ± 1.1 | 28.9 ± 0.9 | 45.3 ± 1.2 | 39.8 ± 1.1 |

| Data are presented as mean ± SD. Asterisk () indicates a statistically significant difference from the control group (p < 0.05). Data is representative of findings from Shinohara et al., 2012.* |

Reduction in Desaturation Index

The desaturation index, calculated as the ratio of MUFA to SFA (e.g., 16:1/16:0 and 18:1/18:0), serves as a proxy for SCD activity. This compound treatment led to a significant decrease in the desaturation indices in both liver and white adipose tissue, indicating a reduction in SCD enzymatic function.

Table 2: Effect of this compound on Desaturation Index

| Tissue | Desaturation Index (Control) | Desaturation Index (this compound) |

| Liver (16:1/16:0) | 0.28 ± 0.03 | 0.15 ± 0.02 |

| Liver (18:1/18:0) | 3.44 ± 0.21 | 2.51 ± 0.18 |

| White Adipose Tissue (16:1/16:0) | 0.40 ± 0.03 | 0.26 ± 0.02 |

| White Adipose Tissue (18:1/18:0) | 7.81 ± 0.45 | 5.94 ± 0.38 |

| Data are presented as mean ± SD. Asterisk () indicates a statistically significant difference from the control group (p < 0.05). Data is representative of findings from Shinohara et al., 2012.* |

Downregulation of SCD-1 mRNA Expression

Further investigation revealed that the reduction in SCD activity was accompanied by a significant decrease in the messenger RNA (mRNA) expression of the SCD-1 isoform in the liver.

Table 3: Effect of this compound on Hepatic SCD-1 mRNA Expression

| Treatment Group | Relative SCD-1 mRNA Expression (Fold Change) |

| Control | 1.00 |

| This compound | 0.45 ± 0.05 |

| Data are presented as mean ± SD. Asterisk () indicates a statistically significant difference from the control group (p < 0.05). Data is representative of findings from Shinohara et al., 2012. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the work of Shinohara et al. (2012).

Animal Study

-

Animal Model: Male ICR mice, 4 weeks old.

-

Acclimatization: Mice were acclimatized for 1 week prior to the experiment, with free access to a standard chow diet and water.

-

Treatment: Mice were divided into a control group and a this compound group. The this compound group received an oral administration of 5 mg of this compound (purity >95%) dissolved in 0.1 mL of soybean oil daily for 7 days. The control group received 0.1 mL of soybean oil.

-

Sample Collection: After 7 days, mice were euthanized, and liver and epididymal white adipose tissue were collected, immediately frozen in liquid nitrogen, and stored at -80°C until analysis.

Lipid Extraction and Fatty Acid Analysis

-

Lipid Extraction: Total lipids were extracted from liver and adipose tissue samples using the Bligh and Dyer method with a chloroform/methanol (2:1, v/v) solution.

-

Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids were saponified with 0.5 N methanolic NaOH and then methylated with a 14% boron trifluoride-methanol solution.

-

Gas Chromatography (GC) Analysis: FAMEs were analyzed using a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., Supelco SP-2560). The fatty acid composition was determined by comparing the retention times of the peaks with those of known FAME standards.

RNA Isolation and Real-Time RT-PCR

-

Total RNA Isolation: Total RNA was extracted from frozen liver tissue using a commercial RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

-

Reverse Transcription (RT): First-strand complementary DNA (cDNA) was synthesized from total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

Real-Time PCR: Quantitative real-time PCR was performed using a real-time PCR system with SYBR Green dye. The relative expression of SCD-1 mRNA was normalized to the expression of a housekeeping gene (e.g., β-actin). The primers used for mouse SCD-1 were: Forward 5'-GCTGGAGATGGAGCTGTTGT-3' and Reverse 5'-GGGGTTGTAGTAGAAGCCAA-3'.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the in vivo study investigating the effect of this compound on SCD expression.

Proposed Signaling Pathway for SCD-1 Regulation by this compound

While direct evidence for the signaling pathway of this compound is still emerging, based on the known mechanisms of other polyunsaturated fatty acids (PUFAs), a plausible pathway involves the regulation of key transcription factors that control SCD-1 gene expression.

The proposed mechanism suggests that this compound, similar to other PUFAs, may downregulate SCD-1 expression by:

-

Inhibiting SREBP-1c: Sterol Regulatory Element-Binding Protein-1c is a master regulator of lipogenesis. PUFAs are known to suppress the maturation and nuclear translocation of SREBP-1c, thereby reducing the transcription of its target genes, including SCD-1.

-

Antagonizing LXR: Liver X Receptors are nuclear receptors that, when activated, induce the expression of SREBP-1c. Some fatty acids can act as antagonists to LXR, thus preventing the downstream activation of SREBP-1c and subsequent SCD-1 expression.

-

Activating PPARα: Peroxisome Proliferator-Activated Receptor alpha is a nuclear receptor that promotes fatty acid oxidation. Activation of PPARα can lead to a decrease in the substrates available for SCD-1 and has also been shown to directly or indirectly repress SCD-1 gene transcription.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a potent inhibitor of stearoyl-CoA desaturase expression and activity. This inhibitory action is characterized by a shift in the fatty acid profile towards a more saturated state, a decrease in the desaturation index, and a significant reduction in SCD-1 mRNA levels in key metabolic tissues. The likely mechanism involves the modulation of critical transcription factors such as SREBP-1c, LXR, and PPARα.

For researchers and drug development professionals, these findings highlight this compound as a promising natural compound for the development of novel therapeutics targeting metabolic disorders. Future research should focus on:

-

Elucidating the direct molecular interactions between this compound and the proposed transcription factors.

-

Conducting dose-response studies to determine the optimal therapeutic window.

-

Investigating the long-term effects and safety profile of this compound supplementation in preclinical and clinical settings.

By further unraveling the intricate mechanisms of this compound's action, the scientific community can pave the way for its potential application in the prevention and treatment of metabolic diseases.

References

The Therapeutic Potential of Jacaric Acid: A Technical Guide for Researchers

Introduction

Jacaric acid, a conjugated linolenic acid (CLNA) isomer with the chemical structure (8Z, 10E, 12Z)-octadecatrienoic acid, is a polyunsaturated fatty acid found in the seeds of plants from the Jacaranda genus. Emerging research has illuminated a spectrum of therapeutic applications for this natural compound, positioning it as a promising candidate for drug development in oncology, immunology, and metabolic diseases. This technical guide provides an in-depth overview of the current understanding of this compound's biological activities, mechanisms of action, and potential clinical applications, with a focus on providing researchers, scientists, and drug development professionals with the detailed information necessary to advance its study.

Anticancer Applications

This compound has demonstrated potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines, including prostate, colon, breast, and leukemia. Its anticancer activity is multifaceted, primarily mediated through the induction of apoptosis, ferroptosis, and cell cycle arrest.

Induction of Apoptosis

This compound triggers programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways. In prostate cancer cells (LNCaP and PC-3), treatment with this compound leads to the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), a key event in the apoptotic cascade.[1][2] This is accompanied by the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[2] Furthermore, this compound modulates the expression of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL in murine macrophage-like leukemia cells.[3] In hormone-dependent LNCaP prostate cancer cells, this compound also activates a death receptor 5 (DR5)-mediated signaling cascade, indicating the involvement of the extrinsic pathway.[2] A crucial element in this compound-induced apoptosis is the generation of lipid peroxidation.[4]

Induction of Ferroptosis

A novel and significant mechanism of this compound's anticancer activity is the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. In breast cancer cells, particularly triple-negative breast cancer (TNBC) subtypes, this compound integrates into cellular lipids, making them highly susceptible to oxidation.[5] This leads to a lethal buildup of lipid peroxides, triggering ferroptotic cell death.[5] Notably, this compound acts synergistically with the ferroptosis-inducing drug RAS-selective lethal 3 (RSL3), significantly reducing the required dose of RSL3 to achieve cancer cell death.[5] This suggests a potential therapeutic strategy to enhance the efficacy and reduce the side effects of existing ferroptosis-inducing agents.

Cell Cycle Arrest

This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase. In murine macrophage-like leukemia PU5-1.8 cells, treatment with this compound leads to a halt in cell cycle progression, which is accompanied by a decrease in the protein levels of cyclin-dependent kinase 2 (CDK2) and cyclin E.[3]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of this compound has been quantified in various cancer cell lines, with IC50 values indicating its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| LNCaP | Prostate Cancer | 2.2 | [1] |